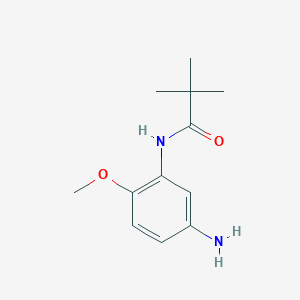

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Description

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a substituted aromatic amide characterized by a 5-amino-2-methoxyphenyl group linked to a 2,2-dimethylpropanamide moiety.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFDYRNEMQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The principal synthetic route to N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide involves the acylation of 5-amino-2-methoxyaniline derivatives with pivaloyl chloride under basic conditions. This method is consistent with standard amide bond formation techniques applied in aromatic amine chemistry.

$$

\text{5-Amino-2-methoxyaniline} + \text{Pivaloyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

- Reagents:

- Pivaloyl chloride (2,2-dimethylpropanoyl chloride) as the acyl donor

- Triethylamine or similar tertiary amine base to scavenge HCl

- Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rate

- Solvents: Dichloromethane, tetrahydrofuran (THF), or other aprotic solvents

- Conditions: Room temperature to mild heating (0–40 °C), reaction time varies from 1 to 12 hours depending on scale and catalyst presence.

Specific Literature-Reported Procedures

Gangjee et al. (2013) reported a procedure involving the reaction of substituted aromatic amines with pivaloyl chloride in the presence of triethylamine and DMAP. The reaction proceeded smoothly over 12 hours, yielding the pivaloylated amides with high regioselectivity and yields ranging from 55% to 80% depending on substrate substitution patterns.

Microwave-Assisted Acylation:

Recent advances include microwave irradiation to accelerate the acylation step. Microwave-assisted synthesis reduces reaction time significantly (e.g., from 12 hours to 10 minutes) while maintaining or improving yields. This method is especially useful for scale-up and rapid library synthesis of analogs.Protection/Deprotection Strategies:

In multi-step syntheses involving complex heterocycles, the pivaloyl group serves as a protecting group for amines. Deprotection is typically achieved by refluxing in 1 N NaOH/methanol or 15% KOH in 1,4-dioxane, yielding the free amine in moderate to good yields (55–66%).

Alternative Synthetic Routes

While the direct acylation of 5-amino-2-methoxyaniline is the most straightforward method, alternative synthetic approaches include:

Stepwise Synthesis via Halogenated Intermediates:

Halogenation (e.g., iodination) of pivaloylated intermediates can direct subsequent functionalization steps such as Sonogashira coupling or Ullmann-type reactions to modify the aromatic ring before final deprotection.Use of Aniline Derivatives in Nucleophilic Aromatic Substitution:

In some related compounds, nucleophilic displacement of halogenated intermediates by substituted anilines followed by acylation has been reported, although this is more common in fused heterocyclic systems than in simple phenyl amides.

Data Table: Summary of Key Preparation Parameters and Yields

| Step/Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Acylation | 5-Amino-2-methoxyaniline + Pivaloyl chloride, triethylamine, DMAP, DCM, rt, 12 h | 55–80 | High regioselectivity, mild conditions |

| Microwave-Assisted Acylation | Same as above, microwave irradiation at 100 °C, 10 min | 71–80 | Significantly reduced reaction time |

| Deprotection of Pivaloyl Group | 1 N NaOH in MeOH or 15% KOH in 1,4-dioxane, reflux | 55–66 | Yields free amine for further derivatization |

| Halogenation and Coupling | Pivaloylated amine + halogenating agent + Sonogashira or Ullmann coupling | 68–81 | Enables further functionalization |

Research Findings and Analysis

The use of pivaloyl chloride is critical due to the steric bulk of the 2,2-dimethylpropanoyl group, which influences regioselectivity and stability of intermediates during synthesis.

Triethylamine and DMAP act synergistically to promote smooth acylation by neutralizing HCl and catalyzing the reaction, respectively.

Microwave irradiation is a valuable tool to improve reaction efficiency, reducing time from hours to minutes without compromising yield or purity.

The deprotection step is essential to obtain the free amine, which is often the bioactive form or a key intermediate for further chemical modifications.

The synthetic methodology is adaptable to related compounds with different substitutions on the aromatic ring, allowing for the generation of analog libraries for biological screening.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide exerts its effects depends on its application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Key Observations:

Electron-withdrawing groups (e.g., -NO₂, -Cl in N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide ) may reduce solubility but improve crystallinity, as evidenced by hydrogen-bonded crystal structures .

Biological Activity :

- Pyrrolopyrimidine derivatives with 2,2-dimethylpropanamide groups (e.g., compound 20a ) exhibit antitumor activity, suggesting that the amide moiety may interact with cellular targets like kinases or DNA.

- Litronesib’s dual 2,2-dimethylpropanamide groups likely contribute to its high binding affinity in clinical antitumor applications .

Synthetic Yields and Purification :

- Yields for 2,2-dimethylpropanamide derivatives vary widely. For example, the iodo-pyridyl analog is synthesized in 70% yield , while pyrrolopyrimidine derivatives achieve >85% yields via optimized Pd/C-catalyzed reactions .

- Purification methods (e.g., silica plug chromatography or recrystallization ) are critical for achieving high purity (>95%) in these compounds.

Case Studies of Key Analogs

N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide

- Structure : Features a nitro and chloro group on the phenyl ring.

- Applications : Intermediate in synthesizing ezetimibe analogs for cholesterol inhibition .

- Crystallinity : Stabilized by C–H···O hydrogen bonds, enhancing thermal stability .

N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide

- Synthesis : Prepared via low-temperature lithiation-iodination, achieving 70% yield .

- Utility : Serves as a precursor for cross-coupling reactions in drug discovery .

Litronesib (LY2523355)

- Structure : Contains two 2,2-dimethylpropanamide groups on a thiadiazole scaffold.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amide functional group attached to a substituted aromatic ring. Its structural uniqueness is characterized by:

- 5-Amino-2-methoxyphenyl group : This moiety is essential for its biological activity.

- Bulky 2,2-dimethylpropanamide group : This contributes to its chemical properties and interactions with biological targets.

The molecular formula is C12H17N3O2, and it exhibits solubility in organic solvents with a melting point that varies based on purity and synthesis methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which suggests its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve:

- Inhibition of microbial growth : The compound disrupts essential cellular processes in bacteria.

- Neutralization of free radicals : This antioxidant effect may contribute to its antimicrobial efficacy.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated promising anticancer effects. Studies have indicated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of receptor tyrosine kinases (RTKs) : By interfering with RTK signaling pathways, the compound can hinder cancer cell proliferation and survival.

- Induction of oxidative stress : This may lead to increased cell death in malignant cells while sparing normal cells .

The specific molecular targets of this compound are still under investigation. However, preliminary findings suggest that it interacts with various enzymes and receptors, leading to altered signaling pathways. The compound's ability to modulate these interactions makes it a valuable biochemical probe for studying enzyme mechanisms.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Researchers tested the compound against multiple bacterial strains.

- Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.

- Anticancer Activity Assessment :

-

Enzyme Interaction Studies :

- The compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism.

- Findings revealed a dose-dependent inhibition of key metabolic pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Contains a pyrimidine moiety | Intermediate for imatinib synthesis |

| N-(5-Amino-2-methylphenyl)acetamide | Similar amide structure | Different chemical properties due to acetamide group |

| N-(4-Methoxyphenyl)acetamide | Contains methoxy group on aromatic ring | Different substitution pattern affects reactivity |

This compound stands out due to its specific substitution pattern on the aromatic ring combined with the bulky 2,2-dimethylpropanamide group. This unique structure influences its biological activity and chemical reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, analogous structures (e.g., pyridopyrimidine derivatives) are synthesized using Pd₂dba₃/X-Phos catalytic systems with LiHMDS as a base, achieving yields of 75–96% depending on substituents and reaction time . Optimize solvent polarity (e.g., methanol or THF) and temperature (60–100°C) to enhance regioselectivity. Monitor reaction progress via TLC (Rf values ~0.2–0.5 in ethyl acetate/hexane systems) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer : Use NMR to confirm the methoxy group (δ ~3.8 ppm, singlet) and tert-butyl protons (δ ~1.1–1.2 ppm, multiplet). NMR should show carbonyl resonances at δ ~175 ppm and aromatic carbons at δ ~110–150 ppm . High-resolution mass spectrometry (HRMS) with [M+H]⁺ ions provides molecular weight validation (±0.002 Da accuracy). For purity, combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can researchers troubleshoot low yields during purification?

- Methodological Answer : Low yields often arise from side reactions (e.g., hydrolysis of the amide group). Use flash chromatography with silica gel (ethyl acetate/hexane, 1:3) to separate polar byproducts. For crystalline intermediates, recrystallize from ethanol/water mixtures (80:20 v/v) to improve purity . Consider protecting the amino group with Boc anhydride during synthesis to prevent oxidation .

Advanced Research Questions

Q. How does structural modification of the aryl or amide group influence biological activity?

- Methodological Answer : Substituents on the aryl ring (e.g., chloro, methoxy) enhance lipophilicity (LogP ~3.7), improving membrane permeability. Replace the tert-butyl group with cyclopropyl to reduce steric hindrance, as seen in antifolate analogs where IC₅₀ values dropped from 1.2 µM to 0.4 µM . Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like PTEN or DHFR .

Q. What mechanistic insights explain its role in inhibiting enzymes like PTEN or DHFR?

- Methodological Answer : The amide group interacts with catalytic residues (e.g., Asp92 in PTEN) via hydrogen bonding, while the tert-butyl group occupies hydrophobic pockets. For DHFR inhibition, the aryl moiety mimics pteridine ring interactions, as shown in pyridopyrimidine analogs with Ki values <10 nM . Validate using enzyme assays (e.g., NADPH consumption at 340 nm) and competitive inhibition models .

Q. How should researchers address contradictory data in crystallographic vs. solution-phase structural analyses?

- Methodological Answer : Crystallographic data (e.g., C–H···O hydrogen bonds in solid state) may differ from solution-phase conformers. Use variable-temperature NMR to assess dynamic behavior or employ DFT calculations (B3LYP/6-31G**) to compare energy-minimized structures. For example, crystal packing forces in N-(5-chloro-2-nitrophenyl) analogs stabilize non-planar amide geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.